3-Methyl-4,5-Dihydro-1H-pyrazol

Übersicht

Beschreibung

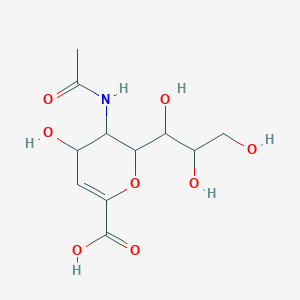

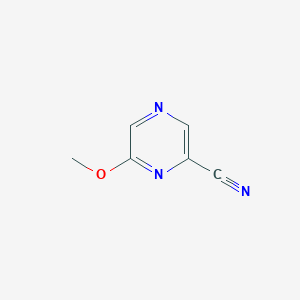

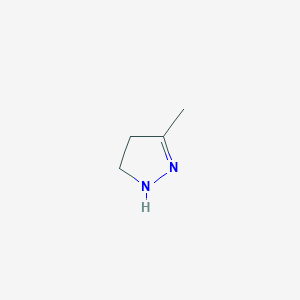

3-Methyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is a derivative of pyrazole, which has been extensively studied due to its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Wissenschaftliche Forschungsanwendungen

3-Methyl-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.

Wirkmechanismus

Target of Action

Pyrazole derivatives have been known for their diverse pharmacological effects, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Mode of Action

It’s known that pyrazole derivatives interact with their targets, leading to changes that result in their various biological activities . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Biochemical Pathways

Pyrazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .

Result of Action

Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . For instance, compound 13, a pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

Biochemische Analyse

Biochemical Properties

3-Methyl-4,5-dihydro-1H-pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 3-Methyl-4,5-dihydro-1H-pyrazole has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially offering therapeutic benefits for conditions such as Alzheimer’s disease. Additionally, 3-Methyl-4,5-dihydro-1H-pyrazole interacts with various proteins involved in oxidative stress responses, modulating their activity and contributing to its antioxidant properties .

Cellular Effects

The effects of 3-Methyl-4,5-dihydro-1H-pyrazole on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Methyl-4,5-dihydro-1H-pyrazole has been found to activate the Nrf2 signaling pathway, which plays a key role in cellular defense against oxidative stress . Activation of this pathway leads to the upregulation of antioxidant genes, enhancing the cell’s ability to neutralize reactive oxygen species and protect against oxidative damage. Furthermore, 3-Methyl-4,5-dihydro-1H-pyrazole can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing various cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 3-Methyl-4,5-dihydro-1H-pyrazole exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, 3-Methyl-4,5-dihydro-1H-pyrazole binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine . Additionally, this compound can modulate enzyme activity by acting as an allosteric modulator, altering the enzyme’s conformation and affecting its catalytic efficiency. 3-Methyl-4,5-dihydro-1H-pyrazole also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

The effects of 3-Methyl-4,5-dihydro-1H-pyrazole can change over time in laboratory settings. Studies have shown that this compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to 3-Methyl-4,5-dihydro-1H-pyrazole may lead to immediate changes in enzyme activity and gene expression, while long-term exposure can result in more sustained effects on cellular processes such as proliferation and differentiation . Additionally, the compound’s stability and degradation can be influenced by factors such as temperature, pH, and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of 3-Methyl-4,5-dihydro-1H-pyrazole vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At higher doses, 3-Methyl-4,5-dihydro-1H-pyrazole can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks. Animal studies have also revealed that the compound’s pharmacokinetics, such as absorption, distribution, metabolism, and excretion, can influence its dosage-dependent effects .

Metabolic Pathways

3-Methyl-4,5-dihydro-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the primary metabolic pathways for this compound involves oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. Additionally, 3-Methyl-4,5-dihydro-1H-pyrazole can influence metabolic flux by modulating the activity of key enzymes involved in energy metabolism, such as those in the glycolytic and tricarboxylic acid (TCA) cycles .

Transport and Distribution

The transport and distribution of 3-Methyl-4,5-dihydro-1H-pyrazole within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as organic cation transporters (OCTs) and multidrug resistance-associated proteins (MRPs) . Once inside the cell, 3-Methyl-4,5-dihydro-1H-pyrazole can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. For example, binding to cytosolic proteins can facilitate its distribution within the cytoplasm, while interactions with nuclear proteins can promote its accumulation in the nucleus .

Subcellular Localization

The subcellular localization of 3-Methyl-4,5-dihydro-1H-pyrazole plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments through various mechanisms, including targeting signals and post-translational modifications . For instance, 3-Methyl-4,5-dihydro-1H-pyrazole can be directed to the mitochondria by mitochondrial targeting signals, where it can influence mitochondrial function and energy metabolism . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can regulate the compound’s localization and stability, affecting its activity and interactions with other biomolecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4,5-dihydro-1H-pyrazole typically involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of methylhydrazine with an appropriate α,β-unsaturated ketone under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or distillation.

Industrial Production Methods

Industrial production of 3-Methyl-4,5-dihydro-1H-pyrazole may involve continuous flow processes to enhance yield and efficiency. These methods often utilize catalysts such as transition metals or enzymes to facilitate the reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrazole: The parent compound with a similar five-membered ring structure.

1-Phenyl-3-methyl-4,5-dihydro-1H-pyrazole: A derivative with a phenyl group at position 1.

3,5-Dimethyl-4,5-dihydro-1H-pyrazole: A derivative with additional methyl groups at positions 3 and 5.

Uniqueness

3-Methyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at position 3 influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Eigenschaften

IUPAC Name |

3-methyl-4,5-dihydro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-4-2-3-5-6-4/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCHLFKQTXSQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339724 | |

| Record name | 3-Methyl-4,5-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1911-30-4 | |

| Record name | 3-Methyl-4,5-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 3-Methyl-4,5-dihydro-1H-pyrazole derivatives and how are they characterized?

A: 3-Methyl-4,5-dihydro-1H-pyrazole serves as a central scaffold, often modified with various substituents. For instance, the compound 5-(2-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde features a 2-hydroxyphenyl group at the 5-position and a carbaldehyde group at the 1-position of the pyrazole ring []. Characterization typically involves spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry, along with elemental analysis to confirm the molecular formula and structure [, , ].

Q2: Have any computational studies been conducted on these compounds?

A: Yes, molecular docking simulations have been employed to investigate the binding interactions of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids with the epidermal growth factor receptor (EGFR) []. This suggests an interest in understanding their potential as EGFR inhibitors.

Q3: Are there studies investigating the biological activity of 3-Methyl-4,5-dihydro-1H-pyrazole derivatives?

A: While specific details about the biological activity of 3-Methyl-4,5-dihydro-1H-pyrazole are limited in the provided research, studies highlight the antimicrobial potential of a related bis-pyrazoline ligand and its transition metal complexes []. This ligand, 5,5'-(5-(tert-butyl)-2-hydroxy-1,3-phenylene)bis(3-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide), exhibited activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungi like Aspergillus nidulece and Candida albicans []. This suggests that incorporating 3-Methyl-4,5-dihydro-1H-pyrazole into larger structures could lead to promising antimicrobial agents.

Q4: What is the significance of the crystal structure in understanding these compounds?

A: Analyzing the crystal structure provides valuable insights into the three-dimensional arrangement of atoms within the molecule. For example, the crystal structure of 5-(2-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde revealed the dihedral angle between the dihydropyrazole and benzene rings, as well as the planar conformation of the dihydropyrazole ring []. This information contributes to understanding the compound's shape, potential interactions, and stability.

Q5: Are there any known structure-activity relationships for this class of compounds?

A: Although specific structure-activity relationship (SAR) studies are not extensively detailed within the provided research, it's evident that modifications to the 3-Methyl-4,5-dihydro-1H-pyrazole core can influence its properties and potential applications [, ]. For example, incorporating a chlorine atom and indole group at specific positions led to compounds predicted to interact with EGFR []. Similarly, integrating the 3-Methyl-4,5-dihydro-1H-pyrazole moiety into a bis-pyrazoline ligand framework, particularly with transition metal complexation, resulted in promising antimicrobial activity []. These examples highlight the importance of exploring SAR to optimize desired properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxy-2-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B162577.png)

![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)

![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)